![molecular formula C18H18ClIN2O B5178564 N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide
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Overview
Description
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide, commonly known as CPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in studying pain and inflammation. CPIP is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in the perception of pain and inflammation.
Mechanism of Action
CPIP acts as a selective antagonist of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels by binding to a specific site on the channel. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels are activated by various stimuli, such as electrophiles, oxidants, and pungent compounds, and lead to the influx of calcium ions into the cell. By blocking N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels, CPIP inhibits calcium influx and reduces the sensitivity of sensory neurons to noxious stimuli, thus reducing pain and inflammation.
Biochemical and Physiological Effects
CPIP has been shown to reduce pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and visceral pain. CPIP has also been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to noxious stimuli. In addition, CPIP has been shown to reduce the activation of glial cells, which play a key role in the development of chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPIP is its selectivity for N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels, which allows for the specific investigation of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide-mediated pain and inflammation. CPIP is also relatively easy to synthesize, which makes it accessible to most laboratories. However, one of the limitations of CPIP is its relatively low potency, which requires higher doses to achieve a significant effect. In addition, CPIP has a relatively short half-life, which limits its use in long-term studies.
Future Directions
There are several future directions for the use of CPIP in scientific research. One potential direction is the investigation of the role of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels in chronic pain conditions, such as neuropathic pain and fibromyalgia. Another potential direction is the development of more potent and selective N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide antagonists, which could be used to target N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels in specific tissues or cell types. Finally, the use of CPIP in combination with other pain-relieving drugs could lead to the development of more effective pain management strategies.
Synthesis Methods
The synthesis of CPIP involves a multi-step process, which includes the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The resulting compound is then reacted with 3-chloro-4-(1-piperidinyl)aniline in the presence of a base to form CPIP. The yield of CPIP can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Scientific Research Applications
CPIP has been extensively used in scientific research to study the role of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels in pain and inflammation. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels are expressed in sensory neurons and are involved in the detection of noxious stimuli, such as cold, heat, and chemical irritants. By blocking N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels, CPIP can be used to investigate the contribution of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels to pain and inflammation in various animal models.
properties
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN2O/c19-15-12-13(8-9-17(15)22-10-4-1-5-11-22)21-18(23)14-6-2-3-7-16(14)20/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKMWRQTEHCZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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